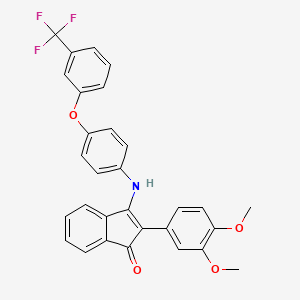

2-(3,4-Dimethoxyphenyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)inden-1-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-[4-[3-(trifluoromethyl)phenoxy]anilino]inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22F3NO4/c1-36-25-15-10-18(16-26(25)37-2)27-28(23-8-3-4-9-24(23)29(27)35)34-20-11-13-21(14-12-20)38-22-7-5-6-19(17-22)30(31,32)33/h3-17,34H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHNSJPLKJZBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)OC5=CC=CC(=C5)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3,4-Dimethoxyphenyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)inden-1-one , also known as a derivative of indene, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

The molecular structure of this compound includes significant functional groups that may contribute to its biological activity:

- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.

- Trifluoromethylphenoxy group : Known for increasing metabolic stability and potency against various targets.

The compound's mechanism of action is primarily hypothesized to involve inhibition of specific kinases and enzymes linked to cancer progression and inflammation. For instance, similar compounds have been shown to inhibit c-Jun N-terminal kinase (JNK), which is implicated in cellular stress responses and cancer cell proliferation .

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For example, derivatives targeting the JNK pathway have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds often fall in the micromolar range, indicating potential effectiveness in therapeutic applications .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis reveals that modifications to the phenyl rings significantly affect biological activity. For instance:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Generally increases lipophilicity but may reduce potency in some contexts |

| Presence of trifluoromethyl | Enhances metabolic stability and potential selectivity for target enzymes |

| Substitution patterns on phenyl rings | Influence binding affinity and selectivity towards specific biological targets |

Case Studies

- Inhibition of JNK Pathway : A study reported that a structurally similar compound inhibited the JNK pathway with an IC50 of 0.4 μM, demonstrating potential for therapeutic use in cancer treatment .

- Antibacterial Screening : In tests involving various bacterial strains, compounds with structural similarities showed minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL, suggesting potential for development as antibacterial agents .

- Toxicity Assessment : Preliminary toxicity assessments indicate low toxicity profiles for similar indene derivatives, making them suitable candidates for further development in clinical settings.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2-(3,4-Dimethoxyphenyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)inden-1-one exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cancer progression .

Anti-inflammatory Effects

Another notable application is in the realm of anti-inflammatory agents. Compounds with similar frameworks have demonstrated the ability to reduce inflammation markers in vitro and in vivo. This activity is often linked to the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of related compounds suggest that modifications on the phenyl rings significantly affect biological activity. The presence of electron-donating groups like methoxy enhances activity against specific targets, while electron-withdrawing groups like trifluoromethyl can modulate potency and selectivity .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of This compound to various biological targets. These studies indicate promising interactions with proteins involved in cancer pathways, suggesting a potential for development as a therapeutic agent .

Case Study 1: Anticancer Activity

In a recent study, a series of analogs were synthesized based on the core structure of This compound . The lead compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, demonstrating significant efficacy compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of a related compound. The study reported that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines in a murine model of arthritis. These findings support the potential use of such compounds in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what are the critical optimization parameters?

Answer:

The synthesis typically involves a multi-step sequence:

- Step 1: Formation of the indenone core via Friedel-Crafts acylation or oxidative cyclization of substituted aryl precursors.

- Step 2: Introduction of the 3,4-dimethoxyphenyl group via Suzuki-Miyaura coupling or Ullmann-type cross-coupling reactions.

- Step 3: Amine functionalization at the 3-position using nucleophilic aromatic substitution (SNAr) with 4-(3-(trifluoromethyl)phenoxy)aniline.

Critical Parameters:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with careful control of ligand-to-metal ratios to minimize byproducts .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for SNAr steps, but may require inert atmospheres to avoid hydrolysis .

- Yield Optimization: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical, with yields typically ranging from 45–65% for final steps .

Basic: Which spectroscopic techniques are most effective for structural characterization, and how are spectral discrepancies resolved?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify methoxy (δ ~3.8–4.0 ppm) and trifluoromethyl (δ ~7.2–7.5 ppm for aromatic protons adjacent to CF₃) groups. Confirm indenone carbonyl resonance at δ ~190–200 ppm .

- 19F NMR: Verify CF₃ group integrity (δ ~−60 to −65 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns help validate the indenone core and substituent linkages .

Discrepancy Resolution:

- Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) and cross-validate using X-ray crystallography if single crystals are obtainable .

Advanced: How can experimental design principles (e.g., DOE) optimize reaction conditions for scale-up in academic settings?

Answer:

A split-plot design (as in ) is effective for multifactorial optimization:

- Factors: Catalyst loading, temperature, solvent polarity, and reaction time.

- Response Variables: Yield, purity (HPLC area%), and byproduct formation.

- Analysis: Use ANOVA to identify significant factors. For example, temperature and catalyst loading often dominate coupling reaction efficiency .

Case Study:

A 2³ factorial design revealed that increasing temperature beyond 80°C in SNAr steps led to decomposition, while lower catalyst loads (<5 mol%) reduced costs without sacrificing yield .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

Answer:

- Source Analysis: Verify assay conditions (e.g., cell lines, incubation times, solvent controls). For example, DMSO concentrations >0.1% may artifactually inhibit targets .

- Orthogonal Assays: Cross-validate using biochemical (e.g., enzyme inhibition) and cellular (e.g., apoptosis markers) endpoints.

- Meta-Analysis: Apply QSAR models to correlate structural features (e.g., electron-withdrawing CF₃) with activity trends across studies .

Example: Discrepancies in kinase inhibition data were resolved by standardizing ATP concentrations across labs, as CF₃-substituted analogs showed ATP-competitive behavior .

Basic: What analytical strategies are recommended for assessing purity and identifying trace impurities?

Answer:

- HPLC-DAD/MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid). Monitor λ = 254 nm for indenone chromophores. MS detects impurities at <0.1% levels .

- Forced Degradation Studies: Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation products (e.g., demethylation of methoxy groups) .

Critical Note: Impurity profiling should follow ICH guidelines, with thresholds set at 0.10% for unknown impurities and 0.15% for total impurities .

Advanced: How can computational models predict environmental fate and ecotoxicological impacts?

Answer:

- Environmental Fate: Use EPI Suite to estimate logP (hydrophobicity), biodegradation half-lives, and soil sorption coefficients (Koc). The compound’s logP ~3.5 suggests moderate bioaccumulation potential .

- Ecotoxicology: Apply TEST (Toxicity Estimation Software Tool) to predict acute toxicity in aquatic organisms (e.g., LC₅₀ for Daphnia magna). Cross-validate with in vitro assays (e.g., Microtox) .

Case Study: Analogous indenones showed unexpected persistence in anaerobic sediments, highlighting the need for site-specific risk assessments .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?

Answer:

- Pre-Analytical Controls: Standardize compound storage (desiccated, −20°C) to prevent hydrolysis of the trifluoromethylphenoxy group.

- Intra-Assay Replicates: Use ≥3 technical replicates per batch and normalize data to reference standards (e.g., staurosporine for kinase assays) .

- Statistical Tools: Apply mixed-effects models to separate batch effects from biological variability, as demonstrated in randomized block designs ( ) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Provide SDS documentation to healthcare providers (e.g., ) .

- Waste Disposal: Collect organic waste in halogen-resistant containers due to the CF₃ group’s persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.